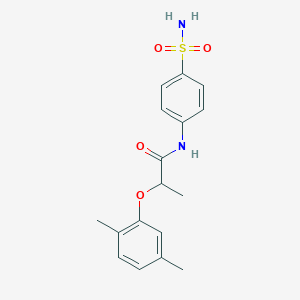

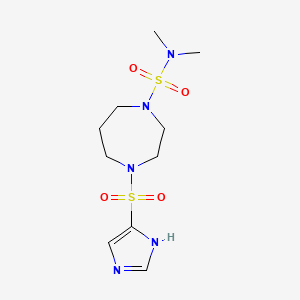

![molecular formula C11H14O2 B2560178 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone CAS No. 2375261-59-7](/img/structure/B2560178.png)

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, also known as Trolox, is a synthetic derivative of Vitamin E. It has been widely used in scientific research due to its antioxidant properties. Trolox is a water-soluble compound that can mimic the antioxidant activity of Vitamin E in both in vitro and in vivo studies.

Applications De Recherche Scientifique

Photoremovable Protecting Group for Carboxylic Acids

1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative closely related to the specified compound, has been introduced as a new photoremovable protecting group for carboxylic acids. This group, when exposed to light, allows for the release of the protected acid in high yields, showcasing its potential in the synthesis and controlled release of carboxylic acid-containing compounds (Walters N. Atemnkeng et al., 2003).

Anti-Microbial Properties

Research into ethanone 1-(2-hydroxy-5-methyl phenyl), a molecule with structural similarities to 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, found in various natural sources, has revealed its anti-microbial properties. Molecular docking studies have shown significant binding efficacy of this compound with proteins in Staphylococcus aureus, indicating its potential as a basis for developing new antimicrobial agents (Medicharla SRI SATYA et al., 2022).

Asymmetric Conversion in Organic Synthesis

The asymmetric conversion of 1-phenyl-1,2-ethanediol, using certain microorganisms, underscores the utility of similar phenyl ethanone compounds as chiral building blocks in organic synthesis. Specifically, Candida parapsilosis SYB-1 has shown effectiveness in producing S-1-phenyl-1,2-ethanediol with high optical purity, highlighting the relevance of such compounds in the preparation of optically active materials (Nie Yao, 2003).

Lignin Degradation Studies

Phenolic beta-1 lignin substructure model compounds, which share functional groups with 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, have been used to study the degradation mechanisms by laccase of Coriolus versicolor. These studies provide insights into the breakdown of lignin, a major component of plant biomass, which is crucial for developing sustainable methods of biomass conversion (S. Kawai et al., 1988).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel heterocyclic compounds, such as 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, demonstrate the versatility of ethanone derivatives in creating materials with potential optical, thermal, and electronic applications. These compounds have been synthesized and studied for their crystal structure and properties, providing a foundation for further exploration in materials science (C. Shruthi et al., 2019).

Propriétés

IUPAC Name |

1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10-5-4-9(7-12)6-11(10)8(2)13/h4-6,12H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSBHVUQOOLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CO)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

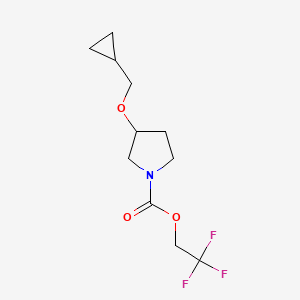

![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)

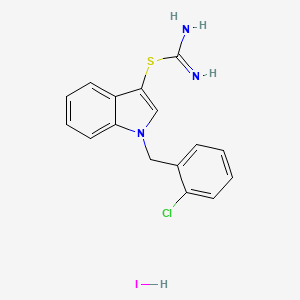

![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)

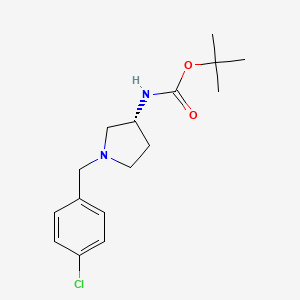

![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)

![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purinyl]acetamide](/img/structure/B2560103.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)